molecular formula C8H16O B1330227 3-Ethylcyclohexanol CAS No. 4534-76-3

3-Ethylcyclohexanol

Cat. No.: B1330227
CAS No.: 4534-76-3
M. Wt: 128.21 g/mol
InChI Key: UNIOXDKEUNVBAC-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a cyclohexanol derivative where an ethyl group is substituted at the third position of the cyclohexane ring. This compound exists in two stereoisomeric forms: cis and trans. It is a colorless liquid with a characteristic odor and is used in various chemical applications.

Scientific Research Applications

3-Ethylcyclohexanol has several applications in scientific research:

Mechanism of Action

Target of Action

3-Ethylcyclohexanol, a derivative of cyclohexanol, primarily targets enzymes involved in the dehydration reactions of alcohols . These enzymes facilitate the conversion of alcohols into alkenes through E1 or E2 mechanisms .

Mode of Action

The interaction of this compound with its targets involves a process known as dehydration. In this process, this compound undergoes E1 or E2 mechanisms to lose water and form a double bond . This reaction proceeds by heating the alcohol in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The dehydration of this compound affects the biochemical pathways involved in the synthesis of alkenes . The resulting alkenes can participate in various downstream reactions, leading to the formation of complex organic compounds.

Result of Action

The molecular effect of this compound’s action is the formation of an alkene through the loss of water . On a cellular level, the impact of this action would depend on the specific biological context. For instance, in a biochemical pathway, the resulting alkene could serve as a precursor for the synthesis of other organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dehydration reaction it undergoes is dependent on the presence of a strong acid and high temperatures . Moreover, factors such as pH, presence of other reactants, and cellular environment can also impact the action of this compound.

Safety and Hazards

While specific safety data for 3-Ethylcyclohexanol was not found, it’s important to note that chemicals can pose various hazards. For example, cyclohexanol, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for 3-Ethylcyclohexanol were not found, the synthesis of cyclohexanol via the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol . This could potentially open up new avenues for the utilization of this compound in similar processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3-ethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. The hydrogenation of cyclohexyl acetate using copper-zinc-alumina catalysts is one such method. This process is conducted in a batch reactor, where the catalyst promotes the selective hydrogenation of cyclohexyl acetate to produce cyclohexanol and ethanol .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ethylcyclohexanone.

    Reduction: 3-Ethylcyclohexane.

    Substitution: 3-Ethylcyclohexyl halides (e.g., 3-ethylcyclohexyl chloride).

Comparison with Similar Compounds

3-Ethylcyclohexanol can be compared with other cyclohexanol derivatives such as:

    Cyclohexanol: Lacks the ethyl substitution, making it less sterically hindered.

    2-Ethylcyclohexanol: The ethyl group is at the second position, leading to different steric and electronic effects.

    4-Ethylcyclohexanol: The ethyl group is at the fourth position, resulting in different reactivity and physical properties.

Uniqueness: this compound is unique due to the position of the ethyl group, which influences its reactivity and physical properties compared to other isomers. The specific placement of the ethyl group can affect the compound’s boiling point, solubility, and interaction with other chemicals .

Properties

IUPAC Name

3-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIOXDKEUNVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281282
Record name 3-ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-76-3
Record name 4534-76-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylcyclohexanol
Reactant of Route 2
3-Ethylcyclohexanol
Reactant of Route 3
3-Ethylcyclohexanol
Reactant of Route 4
3-Ethylcyclohexanol
Reactant of Route 5
3-Ethylcyclohexanol
Reactant of Route 6
3-Ethylcyclohexanol

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